N-(2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, features a brominated hydroxybenzylidene moiety and a chlorobenzamide group, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-hydrazino-2-oxoethyl-4-chlorobenzamide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Compounds with substituted bromine or chlorine atoms.
Scientific Research Applications
N-(2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antibacterial, antifungal, and antitumor activities.
Medicine: Investigated for its potential use in drug development, particularly for its hydrazone moiety which is known to exhibit various pharmacological activities.
Mechanism of Action
The mechanism of action of N-(2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide involves its interaction with biological targets such as enzymes and receptors. The hydrazone moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular proteins, leading to alterations in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-2-hydroxybenzylidene)-2-hydroxyaniline
- N-(5-Bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide
- N-(5-Bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide
Uniqueness
N-(2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is unique due to its specific combination of brominated hydroxybenzylidene and chlorobenzamide moieties
Properties
Molecular Formula |
C16H13BrClN3O3 |
---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-chlorobenzamide |
InChI |
InChI=1S/C16H13BrClN3O3/c17-12-3-6-14(22)11(7-12)8-20-21-15(23)9-19-16(24)10-1-4-13(18)5-2-10/h1-8,22H,9H2,(H,19,24)(H,21,23)/b20-8+ |
InChI Key |
RZNDQMXETGHABE-DNTJNYDQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.